1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one and its derivatives have been the subject of extensive research due to their potential in medicinal chemistry. For instance, the synthesis and structural characterization of related compounds have provided insights into their analgesic and anti-inflammatory activities. Such compounds have shown to exhibit higher analgesic activity than aspirin and superior carrageenan edema inhibition compared to indomethacin, without inducing gastric ulceration (Palaska et al., 1993).
Crystal Structure Analysis
The crystal structure of compounds with similar chemical frameworks, like piperazine-1,4-diium bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate, has been determined, revealing an extensive network of intermolecular hydrogen bonds that could contribute to their pharmacological efficacy (Li & Su, 2007).
Anti-Malarial Activity
Research into piperazine derivatives has identified compounds with significant anti-malarial activity, highlighting the importance of molecular structure in determining biological activity. These findings suggest potential for the development of new anti-malarial agents (Cunico et al., 2009).
Corrosion Inhibition
Studies on piperidine derivatives have also explored their utility in corrosion inhibition, revealing that such compounds can effectively protect against the corrosion of iron, further emphasizing the versatility of these chemical structures in various applications beyond pharmacology (Kaya et al., 2016).
Oxidative Metabolism
Understanding the oxidative metabolism of related compounds, such as Lu AA21004, a novel antidepressant, through human liver microsomes and recombinant enzymes, provides crucial insights into their pharmacokinetics and potential interactions with other medications. This research is critical for developing safer and more effective therapeutic agents (Hvenegaard et al., 2012).
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, have been found in biologically active compounds for a variety of disease states .
Mode of Action
It’s known that piperazine derivatives can interact with multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Piperazine derivatives have been found to modulate various biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
It’s known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Properties
IUPAC Name |
1-[4-(3-methyl-4-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-11-22-16-6-5-15(12-13(16)2)23(20,21)18-9-7-17(8-10-18)14(3)19/h5-6,12H,4,7-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPWSCVQQSNFLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.